O-ethyl thioformate
Description
Significance within Contemporary Organic Chemistry Scholarship
O-Ethyl thioformate has emerged as a significant and versatile reagent in contemporary organic chemistry. Its primary importance lies in its role as an effective thioformylating agent, providing a straightforward method for the introduction of a thioformyl (B1219250) group into various organic molecules. organic-chemistry.orgorganic-chemistry.org This functionality is crucial for the synthesis of thioformamides, which are valuable intermediates in the construction of more complex molecular architectures, including various heterocycles like thiazoles and thieno[3,2-d]pyrimidines. organic-chemistry.orgthieme-connect.comresearchgate.net The development of scalable and safe synthetic procedures for this compound has made it a readily accessible and bench-stable reagent, further enhancing its utility in both academic and industrial research settings. organic-chemistry.orgacs.org Its ability to react with a wide range of amines, including electron-rich, electron-poor, and sterically hindered substrates, highlights its broad applicability. organic-chemistry.orgthieme-connect.com
Foundational Research Trajectories for Thiocarbonyl Compounds
The study of this compound is situated within the broader context of thiocarbonyl chemistry, a field that has seen significant growth and application. Thiocarbonyl compounds, characterized by the C=S double bond, exhibit unique reactivity compared to their carbonyl (C=O) analogues. rsc.orgrsc.org The C=S bond is weaker and less polarized than the C=O bond, making thiocarbonyl compounds reactive towards a diverse array of reagents, including nucleophiles, electrophiles, and radicals. rsc.orgresearchgate.net
Foundational research into thiocarbonyl compounds has explored their distinct electronic properties. The substitution of oxygen with sulfur lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making thiocarbonyls better electron acceptors. rsc.org This enhanced electron affinity is a key factor in their reactivity. rsc.org Early research focused on understanding their synthesis and inherent instability, as many simple thioketones and thioaldehydes tend to oligomerize or polymerize. wikipedia.orgresearchgate.net However, the development of methods to handle these reactive species has unlocked their synthetic potential. Key research trajectories have included their use in cycloaddition reactions, as precursors to other sulfur-containing heterocycles, and in radical reactions like the Barton-McCombie deoxygenation. rsc.orgresearchgate.net The unique reactivity of the thiocarbonyl group continues to be a fertile ground for the development of new synthetic methodologies. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
29392-46-9 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
O-ethyl methanethioate |
InChI |
InChI=1S/C3H6OS/c1-2-4-3-5/h3H,2H2,1H3 |
InChI Key |
VVWNENUJKRQDTB-UHFFFAOYSA-N |
SMILES |
CCOC=S |
Canonical SMILES |
CCOC=S |
Synonyms |
O-ethyl thioformate |
Origin of Product |
United States |
Synthetic Methodologies and Process Development for O Ethyl Thioformate
Evolution of Synthetic Approaches for O-Ethyl Thioformate
The synthesis of this compound has undergone significant evolution, driven by the need for more efficient, safer, and scalable production methods. Early approaches to its synthesis were often characterized by low yields and the use of hazardous reagents.
The first acid-catalyzed synthesis was reported in 1963, involving the reaction of triethyl orthoformate and hydrogen sulfide (B99878) with sulfuric acid as a catalyst in a solution of acetic acid. thieme-connect.comthieme-connect.com This method, however, was inefficient, affording the desired product in a modest yield of only 33%. thieme-connect.comthieme-connect.com Subsequent refinements to this preparative procedure resulted in isolated yields that remained in the range of 30-38%. thieme-connect.comorgsyn.org
A notable advancement came with the identification of perchloric acid as a more effective catalyst for the condensation reaction between triethyl orthoformate and hydrogen sulfide. thieme-connect.com This approach allowed for the direct use of the crude product for subsequent reactions, such as the thioformylation of amines. thieme-connect.com Despite the improved catalytic efficiency, this method had significant drawbacks, including the requirement for superstoichiometric quantities of hydrogen sulfide gas, which is highly toxic and flammable, and the inherent hazards associated with the use of perchloric acid. thieme-connect.com
Catalytic Condensation Reactions
The primary modern route to this compound involves the direct condensation of an orthoester with hydrogen sulfide, facilitated by a catalyst. This method has become the preferred approach due to its efficiency and directness.
The mechanism of the Brønsted acid-catalyzed condensation begins with the protonation of one of the ethoxy groups on the triethyl orthoformate molecule by the acid catalyst (e.g., H₂SO₄). This protonation creates a good leaving group, ethanol (B145695).
Formation of Diethoxycarbenium Ion: The protonated orthoformate eliminates a molecule of ethanol to form a resonance-stabilized diethoxycarbenium ion. This electrophilic cation is a key reactive intermediate in the process. core.ac.uk
Nucleophilic Attack by Hydrogen Sulfide: The highly nucleophilic sulfur atom of hydrogen sulfide then attacks the electrophilic carbon of the diethoxycarbenium ion.
Proton Transfer and Elimination: A proton is subsequently lost from the resulting intermediate. This is followed by the protonation of a second ethoxy group, leading to the elimination of a second molecule of ethanol.
Product Formation: The final deprotonation step yields the stable this compound product.
The efficiency of the Brønsted acid-catalyzed synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters has been crucial in achieving high yields and purity. The process developed by Borths et al. represents a well-optimized system that operates under solvent-free conditions. rsc.org A key parameter is the pressure of the hydrogen sulfide gas, which is maintained at 2.1 bar. rsc.org The catalyst loading is also critical; the reaction proceeds efficiently with a catalytic amount of 98% sulfuric acid, specifically at a loading of 1 mol%. rsc.org This minimal catalyst loading is advantageous as it simplifies purification and reduces waste. The reaction is monitored until the pressure change over 30 minutes is negligible, indicating completion. thieme-connect.com
| Parameter | Optimized Value | Notes |
|---|---|---|
| Reactant 1 | Triethyl Orthoformate | Serves as the carbon source. |
| Reactant 2 | Hydrogen Sulfide (H₂S) | Serves as the sulfur source. |
| Catalyst | Sulfuric Acid (H₂SO₄) | Brønsted acid catalyst. |
| Catalyst Loading | 1 mol% | Minimizes waste and simplifies workup. |
| Solvent | None (Solvent-free) | Increases process efficiency and reduces environmental impact. |
| Pressure | 2.1 bar | Ensures sufficient H₂S concentration in the reaction mixture. |
| Final Assay Yield | 95% | Yield of the crude product solution. |
| Final Isolated Yield | 83% | Yield after purification. |
Mechanistic Aspects of Condensation Pathways
Advanced Purification and Isolation Techniques for this compound
The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity suitable for subsequent synthetic applications. The developed protocol involves a multi-step process to remove the catalyst, byproducts, and any remaining starting materials. rsc.org
Initially, the crude product, which exists as a 46 wt% solution in ethanol (the reaction byproduct), is subjected to a basic wash. rsc.org This is typically performed by washing the solution with an aqueous solution of sodium hydrogen carbonate (NaHCO₃). thieme-connect.comrsc.org This step serves two primary purposes: to neutralize and remove the sulfuric acid catalyst and to extract a portion of the ethanol into the aqueous phase. rsc.org
Following the neutralization and initial extraction, the organic layer is further washed with a saturated sodium chloride solution (brine) to remove residual water. thieme-connect.com The final and most crucial purification step is distillation at atmospheric pressure. thieme-connect.comrsc.org This step effectively removes the remaining ethanol and other volatile impurities, such as ethyl formate (B1220265), which may be present in small quantities. thieme-connect.com This distillation process yields this compound as a yellow oil with a purity of up to 97 wt%. thieme-connect.comrsc.org The purified product is stable for extended periods when stored under appropriate conditions, such as under a nitrogen atmosphere at -20 °C. thieme-connect.com
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound has led to the development of more sustainable and efficient manufacturing processes. These modern methods stand in contrast to traditional synthetic routes, offering significant improvements in waste reduction, safety, and the use of renewable resources.
Prevention of Waste: One of the foundational principles of green chemistry is the prevention of waste. Traditional syntheses of this compound precursors, such as triethylorthoformate from chloroform (B151607) and sodium ethoxide, often had lower yields, ranging from 35-70%, and generated significant salt byproducts. prepchem.comorgsyn.orggoogle.com An older method for the final conversion to this compound using perchloric acid as a catalyst yielded 75% of the desired product but was plagued by the formation of ethyl formate as a significant byproduct (25%), a problem that worsened upon scaling up the reaction. thieme-connect.com The sulfuric acid-catalyzed method, in contrast, is a solvent-free condensation that produces this compound with a high yield (83%) and minimizes byproducts, thus adhering to the principle of waste prevention. acs.orgrsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. libretexts.orgchemistry-teaching-resources.com The concept of atom economy measures the efficiency of a reaction in converting reactants into the desired product. omnicalculator.com
The direct condensation of triethylorthoformate and hydrogen sulfide demonstrates a high atom economy. The reaction is as follows: HC(OC₂H₅)₃ + H₂S → HCS(OC₂H₅) + 2 C₂H₅OH
In this reaction, the only theoretical byproduct is ethanol, which itself is a widely used and relatively benign solvent that can potentially be recovered and reused. This is a significant improvement over older methods for preparing the precursor triethylorthoformate, such as the reaction of chloroform with sodium ethoxide, which generates a large amount of sodium chloride as waste. google.comwikipedia.org
Safer Solvents and Reagents: A key aspect of green chemistry is the avoidance of hazardous substances. The improved synthesis of this compound replaces the potentially explosive perchloric acid catalyst with the more manageable and less hazardous sulfuric acid. google.comacs.org Furthermore, the reaction can be conducted under solvent-free conditions, which eliminates the environmental and safety issues associated with solvent use, recovery, and disposal. rsc.org
Energy Efficiency: Green chemistry also emphasizes conducting reactions at ambient temperature and pressure to minimize energy requirements. The sulfuric acid-catalyzed synthesis of this compound proceeds efficiently under a slight positive pressure of hydrogen sulfide (2.1 bar) and at temperatures that are not excessively high, contributing to a more energy-efficient process compared to methods requiring reflux for extended periods. thieme-connect.comacs.org
Use of Renewable Feedstocks: A central tenet of green chemistry is the use of renewable, rather than depleting, raw materials. chemistry-teaching-resources.com The starting materials for this compound synthesis can be sourced from renewable biomass.
Triethylorthoformate: This precursor can be synthesized from ethanol and formic acid. Ethanol is readily produced on a large scale via the fermentation of sugars derived from biomass such as corn, sugarcane, or cellulosic materials. orgsyn.orglibretexts.org Formic acid can also be produced through biomass processing or as a co-product in bio-refineries. Current time information in Bangalore, IN. Reports indicate that manufacturers are increasingly using biomass-derived ethanol for the production of triethylorthoformate to meet environmental standards. google.com
Hydrogen Sulfide: While often a byproduct of fossil fuel refining, hydrogen sulfide can also be sourced from renewable processes. It is a component of biogas and renewable natural gas (RNG) produced from the anaerobic digestion of organic waste like agricultural residues, landfill gas, and wastewater. acs.org Additionally, innovative methods are being explored to produce green hydrogen from the vast reserves of hydrogen sulfide found in bodies of water like the Black Sea, which would also yield sulfur as a co-product. chemistry-teaching-resources.com
The following table summarizes the advantages of the greener synthetic method for this compound compared to traditional approaches.
Interactive Data Table: Comparison of this compound Synthetic Methods
| Metric | Traditional Method (Perchloric Acid Catalyst) | Greener Method (Sulfuric Acid Catalyst) | Green Chemistry Principle Addressed |
|---|---|---|---|
| Catalyst | Perchloric Acid thieme-connect.com | Sulfuric Acid google.comacs.org | Safer Reagents |
| Yield | ~75% (with 25% ethyl formate byproduct) thieme-connect.com | 83% google.comorganic-chemistry.org | Waste Prevention |
| Solvent | Often requires solvents | Solvent-free rsc.org | Safer Solvents |
| Byproducts | Significant ethyl formate, catalyst waste thieme-connect.com | Ethanol (recoverable), minimal catalyst waste | Atom Economy, Waste Prevention |
| Safety | Perchloric acid is potentially explosive thieme-connect.com | Sulfuric acid is a strong acid but more manageable | Safer Chemistry |
| Feedstock Source | Potentially fossil-fuel based | Precursors (ethanol, H₂S) can be from renewable sources acs.orgchemistry-teaching-resources.comgoogle.com | Use of Renewable Feedstocks |
Chemical Transformations and Mechanistic Investigations Involving O Ethyl Thioformate
O-Ethyl Thioformate as a Thioformylating Reagent
This compound is a highly effective reagent for the preparation of thioformamides through the thioformylation of amines. acs.org Thioformamides are valuable synthetic intermediates, and this reagent provides a reliable route for their synthesis. acs.orgorganic-chemistry.org The reagent can be prepared from triethylorthoformate and hydrogen sulfide (B99878) and used as either a crude solution in ethanol (B145695) or as a purified neat liquid to thioformylate a variety of amines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org
Scope and Substrate Generality in Amine Thioformylation Reactions
The thioformylation of amines using this compound is a versatile reaction with a broad substrate scope. organic-chemistry.orgthieme-connect.com It is compatible with a wide range of functional groups and steric environments. organic-chemistry.org
This compound reacts efficiently with both primary aromatic and aliphatic amines. organic-chemistry.org The reaction accommodates a spectrum of electronic properties on the aromatic ring, working well with both electron-rich and electron-poor anilines. thieme-connect.com For instance, aniline (B41778) itself is thioformylated in high yield (99% with purified reagent). thieme-connect.com Similarly, anilines with electron-donating groups (e.g., p-methoxyaniline) and those with electron-withdrawing groups (e.g., p-chloroaniline) are converted to their corresponding thioformamides in excellent yields. thieme-connect.com
The reaction is also highly effective for aliphatic amines, including primary benzylic and allylic amines, which provide the desired thioamides in excellent yields. thieme-connect.com Sterically demanding systems are also well-tolerated in the condensation reaction. organic-chemistry.orgthieme-connect.com
Table 1: Thioformylation of Various Primary Amines with this compound
| Entry | Amine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | N-Phenylthioformamide | 99 |
| 2 | p-Methoxyaniline | N-(4-Methoxyphenyl)thioformamide | 98 |
| 3 | p-Chloroaniline | N-(4-Chlorophenyl)thioformamide | 94 |
| 4 | Benzylamine | N-Benzylthioformamide | 94 |
| 5 | Allylamine | N-Allylthioformamide | 91 |
Data sourced from Synlett, 2009, 3139-3142. thieme-connect.com
Secondary amines are also suitable substrates for thioformylation with this compound. organic-chemistry.orgthieme-connect.com Both aliphatic and aromatic secondary amines can be converted to their corresponding N,N-disubstituted thioformamides. thieme-connect.comlumenlearning.com For example, dibenzylamine (B1670424) reacts to form N,N-dibenzylthioformamide in high yield. This demonstrates the reagent's utility in creating more complex, sterically hindered thioamides.
Table 2: Thioformylation of Secondary Amines with this compound
| Entry | Amine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Dibenzylamine | N,N-Dibenzylthioformamide | 96 |
Data sourced from Synlett, 2009, 3139-3142. thieme-connect.com
Aromatic and Aliphatic Amine Substrates
Proposed Reaction Mechanisms for Thioformylation
The thioformylation of an amine with this compound is proposed to proceed via a nucleophilic acyl substitution mechanism. The reaction likely involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the thioformyl (B1219250) group (C=S). This is followed by the elimination of ethanol as a leaving group to yield the final thioformamide (B92385) product. The high reactivity of the C(O)–S carbonyl group in thioesters facilitates this type of acyl capture. nsf.gov
Annulation and Cyclization Reactions for Heterocycle Construction
Beyond its primary use in thioformylation, this compound serves as a key building block in the synthesis of various heterocyclic compounds. organic-chemistry.org
Thiazole (B1198619) Ring Formation
This compound is a valuable reagent in the construction of the thiazole ring, a core structure in many pharmacologically active molecules. orgsyn.orgresearchgate.net One established method involves the condensation of this compound with α-aminonitriles or related compounds. orgsyn.orgwikipedia.org
A notable example is the reaction with ethyl isocyanoacetate. In the presence of a base, this reaction proceeds via the thioformylation of the metallated isocyanoacetate. orgsyn.org This is followed by an intramolecular 1,1-addition of the resulting tautomeric enethiol to the isonitrile carbon, which leads to the formation of the thiazole ring. orgsyn.org This process provides a mild and general method for preparing thiazoles with electron-withdrawing substituents at the 4-position. orgsyn.org For example, the reaction between this compound and ethyl isocyanoacetate yields ethyl thiazole-4-carboxylate. orgsyn.org A similar reaction with α-isocyanoacetonitrile produces the corresponding cyano-substituted thiazole, although the product's instability can limit the utility of this specific reaction. orgsyn.org
Additionally, this compound can be used in copper-catalyzed conditions to facilitate the synthesis of benzothiazoles. organic-chemistry.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Triethylorthoformate |
| Hydrogen sulfide |
| Thioformamide |
| Aniline |
| p-Methoxyaniline |
| p-Chloroaniline |
| Benzylamine |
| Allylamine |
| Cyclohexylamine |
| Dibenzylamine |
| Piperidine |
| N-Phenylthioformamide |
| N-(4-Methoxyphenyl)thioformamide |
| N-(4-Chlorophenyl)thioformamide |
| N-Benzylthioformamide |
| N-Allylthioformamide |
| N-Cyclohexylthioformamide |
| N,N-Dibenzylthioformamide |
| Piperidine-1-carbothioaldehyde |
| Ethanol |
| Thiazole |
| Ethyl isocyanoacetate |
| Ethyl thiazole-4-carboxylate |
| α-Isocyanoacetonitrile |
Copper-Catalyzed Methodologies for Thiazole Synthesis
Thiophene (B33073) Ring Assembly (e.g., 4-substituted 3-amino-2-cyanothiophenes)
This compound is a key reagent in an efficient, one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes. nih.govacs.orgacs.org This method involves the sequential treatment of a 2-alkyl or 2-aryl substituted acetonitrile (B52724) with lithium diisopropylamide (LDA), followed by this compound, and finally 2-chloroacetonitrile. nih.govacs.orgacs.orgresearchgate.net
The proposed mechanism begins with the deprotonation of the substituted acetonitrile by LDA to form a lithium enamide. acs.org This intermediate then reacts with this compound to generate a vinyl thiolate intermediate. acs.org Subsequent reaction with 2-chloroacetonitrile gives an intermediate which, in the presence of base, cyclizes to furnish the desired 4-substituted 3-amino-2-cyanothiophene. acs.org This methodology provides moderate to good yields and accommodates a range of substituents. nih.govacs.org The resulting 3-aminothiophene core can be readily incorporated into more complex, pharmaceutically relevant structures like thieno[3,2-d]pyrimidines. acs.orgacs.orgresearchgate.net
Table 1: One-Pot Synthesis of 4-Substituted 3-Amino-2-cyanothiophenes
| Entry | Substituent (R) in Starting Acetonitrile (R-CH₂CN) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl (C₆H₅) | 3-Amino-2-cyano-4-phenylthiophene | 78 | acs.org |
| 2 | 4-Fluorophenyl | 3-Amino-2-cyano-4-(4-fluorophenyl)thiophene | 81 | acs.org |
| 3 | 4-Chlorophenyl | 3-Amino-2-cyano-4-(4-chlorophenyl)thiophene | 77 | acs.org |
| 4 | 4-Methoxyphenyl | 3-Amino-2-cyano-4-(4-methoxyphenyl)thiophene | 65 | acs.org |
| 5 | 2-Thienyl | 3-Amino-2-cyano-4-(2-thienyl)thiophene | 72 | acs.org |
| 6 | Cyclohexyl | 3-Amino-4-cyclohexyl-2-cyanothiophene | 56 | acs.org |
| 7 | n-Butyl | 3-Amino-2-cyano-4-(n-butyl)thiophene | 51 | acs.org |
General Strategies for Heteroaromatic System Construction
Thiocarboxylic O-acid esters, such as this compound, are valuable precursors for a variety of aromatic heterocycles. thieme-connect.dethieme-connect.de Their utility stems from the reactivity of the thiocarbonyl group, which can act as an electrophilic C1 building block. The syntheses of thiazoles and thiophenes are prime examples of this broader strategy.
In the case of thiophene synthesis, this compound provides the thioformyl group that ultimately becomes part of the heterocyclic ring. acs.orgscribd.com The reaction with a deprotonated acetonitrile generates a vinyl thiolate, a key intermediate that undergoes S-alkylation and subsequent intramolecular cyclization to build the thiophene core. acs.org For thiazole synthesis, this compound is typically first converted to a thioformamide, which then serves as the N-C-S fragment in cyclocondensation reactions, such as the Hantzsch synthesis. organic-chemistry.orgwisdomlib.org These examples demonstrate a general principle where this compound acts as a versatile synthon for introducing a sulfur-containing one-carbon unit in the assembly of diverse heteroaromatic systems.
Nucleophilic Addition Reactions at the Thiocarbonyl Carbon
The thiocarbonyl group (C=S) in this compound is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. thieme-connect.de This reactivity is fundamental to many of its chemical transformations. The behavior of the thiocarbonyl group differs significantly from its carbonyl analogue (C=O), primarily due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. nih.gov
Formation and Trapping of Tetrahedral Intermediates
When a nucleophile attacks the thiocarbonyl carbon of a thiocarboxylic O-acid ester, a tetrahedral intermediate is formed. thieme-connect.dethieme-connect.de A key feature of these intermediates is their enhanced stability compared to the analogous tetrahedral intermediates derived from carboxylic acid esters. thieme-connect.dethieme-connect.de This increased stability allows for these intermediates to be effectively trapped. thieme-connect.dethieme-connect.de
This principle is utilized in various synthetic applications. For example, the addition of organometallic nucleophiles to amides or thioamides generates tetrahedral intermediates. researchgate.net By carefully choosing the reaction conditions and substituents, these intermediates can be guided towards selective C-O or C-N bond cleavage, enabling the introduction of different functional groups. researchgate.net The stability of the tetrahedral intermediate derived from thiocarboxylic O-acid esters makes them reliable precursors in multi-step synthetic sequences. thieme-connect.de
Alkylation on Sulfur in Intermediate Species
The tetrahedral intermediates formed from the nucleophilic addition to this compound possess a negatively charged sulfur atom, which is a soft nucleophilic center. Consequently, these intermediates can be readily trapped by electrophiles, particularly through alkylation on the sulfur atom. thieme-connect.dethieme-connect.de This S-alkylation is a common and synthetically useful pathway. thieme-connect.dethieme-connect.de
For example, the enolates of thiocarboxylic O-acid esters generally undergo alkylation on the sulfur atom. thieme-connect.de If allylic or propargylic halides are used as the alkylating agents, the resulting S-alkylated products can readily undergo a Claisen rearrangement to form C-alkylated products. thieme-connect.de Similarly, in the context of organometallic chemistry, anionic intermediates generated from the reaction of this compound with iron carbonyl complexes can be alkylated at the sulfur atom, leading to the formation of products with an exocluster sulfonium (B1226848) function. mit.edu This selective alkylation on sulfur provides a powerful method for further functionalization and elaboration of the initial adducts.
This compound as a Precursor to Advanced Thiocarboxylic O-Acid Esters
This compound serves as a versatile and reactive precursor in the synthesis of a variety of more complex and functionally diverse thiocarboxylic O-acid esters and related heterocyclic systems. Its utility stems from the reactivity of the thiocarbonyl group, which can engage in a range of chemical transformations, including cycloadditions and reactions with nucleophiles. These reactions open pathways to molecules with significant structural complexity and potential applications in medicinal and materials chemistry.
One of the notable applications of this compound is its role as a dienophile in Diels-Alder reactions. It readily reacts with electron-poor dienes, such as 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) and dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. thieme-connect.de In these [4+2] cycloaddition reactions, the initial adducts undergo a retro-Diels-Alder reaction by losing nitrogen gas under the reaction conditions to form substituted 6-alkoxy-6H-1,3,4-thiadiazines. thieme-connect.de
This compound is also a key reactant in condensations with active methylene (B1212753) compounds for the synthesis of heterocyclic structures. For instance, it is employed in the synthesis of 4-substituted thiazoles, which are important intermediates for various pharmacologically active agents. orgsyn.org A notable example is the condensation with ethyl isocyanoacetate, which leads to the formation of ethyl thiazole-4-carboxylate. orgsyn.org The reaction likely proceeds through thioformylation of the metallated isocyanoacetate, followed by an intramolecular addition of the resulting enethiol to the isonitrile group. orgsyn.org
Furthermore, this compound is utilized in one-pot syntheses of highly substituted thiophenes. The reaction of an alkyl or aryl substituted acetonitrile with lithium diisopropylamide (LDA), followed by the addition of this compound and then 2-chloroacetonitrile, yields 3-amino-2-cyanothiophenes in moderate to good yields. researchgate.net These thiophene products can be further elaborated into pharmaceutically relevant thieno[3,2-d]pyrimidines. researchgate.net
The reaction of this compound with strong nucleophiles, such as organolithium and Grignard reagents, provides a pathway to intermediate thioaldehydes. oup.comresearchgate.netnih.gov For example, the reaction with 2,4,6-tri-t-butylphenyllithium is a method for synthesizing the stable aromatic thioaldehyde, (2,4,6-tri-t-butyl)thiobenzaldehyde. oup.com Similarly, sequential one-pot reactions involving the addition of excess aryl Grignard reagents to O-alkyl thioformates generate arylsulfanyl benzylic Grignard reagents via an intermediate aromatic thioaldehyde. researchgate.netnih.gov These intermediates can be trapped with various electrophiles to produce a diverse array of sulfur-containing compounds. researchgate.netnih.gov The formation of the thioaldehyde intermediate has been confirmed by trapping it with cyclopentadiene (B3395910) to form a hetero-Diels-Alder adduct. researchgate.netnih.gov
The following tables summarize the utility of this compound as a precursor in these transformations.
Table 1: Cycloaddition and Condensation Reactions of this compound
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| This compound | 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | 6-Ethoxy-6H-1,3,4-thiadiazine derivative | thieme-connect.de |
| This compound | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 6-Ethoxy-6H-1,3,4-thiadiazine derivative | thieme-connect.de |
| This compound | Ethyl isocyanoacetate | Ethyl thiazole-4-carboxylate | orgsyn.org |
| This compound | Substituted acetonitrile / 2-chloroacetonitrile | 3-Amino-2-cyanothiophene derivative | researchgate.net |
Table 2: Reactions of this compound with Organometallic Reagents
| Reactant 1 | Organometallic Reagent | Intermediate | Final Product Type (after trapping) | Ref. |
| This compound | 2,4,6-tri-t-butylphenyllithium | Aromatic thioaldehyde | Stable aromatic thioaldehyde | oup.com |
| This compound | Aryl Grignard reagent (excess) | Aromatic thioaldehyde / Arylsulfanyl benzylic Grignard reagent | Aryl benzylic sulfanes / Four-component coupling products | researchgate.netnih.gov |
O Ethyl Thioformate As a Versatile Building Block in Complex Organic Synthesis
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. fu-berlin.deorganic-chemistry.org O-Ethyl thioformate has proven to be a valuable component in such sequences, contributing to the streamlined synthesis of various heterocyclic compounds.
A notable example is its use in the one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes. nih.gov In this process, a 2-alkyl or aryl substituted acetonitrile (B52724) is treated sequentially with lithium diisopropylamide (LDA), this compound, and 2-chloroacetonitrile. nih.gov This reaction proceeds in moderate to good yields and provides a direct route to highly functionalized thiophenes, which are important structural motifs in many biologically active compounds. nih.gov The ability of this compound to act as an efficient thiocarbonyl source is crucial for the success of this transformation.
The versatility of this compound in MCRs is further demonstrated by its application in the synthesis of propargylamines, which are valuable synthetic intermediates. organic-chemistry.org These reactions highlight the reagent's ability to participate in complex reaction cascades, leading to the formation of multiple new bonds and stereocenters in a single step. The convergence and atom economy offered by these MCRs make them attractive for the rapid generation of molecular diversity. organic-chemistry.org
Design and Synthesis of Functionalized Derivatives
The inherent reactivity of this compound allows for its conversion into a variety of functionalized derivatives, expanding its synthetic utility. A primary application is the thioformylation of amines to produce thioformamides. organic-chemistry.org This reaction is generally high-yielding and tolerates a wide range of functional groups on the amine, including both electron-rich and electron-poor aromatic systems, as well as sterically hindered amines. organic-chemistry.org
The synthesis of this compound itself has been optimized to be a scalable and safe procedure. It is typically prepared from triethyl orthoformate and hydrogen sulfide (B99878) gas, using sulfuric acid as a catalyst. organic-chemistry.orgrsc.org This method provides the product in high yield as a neat liquid that is stable for storage. organic-chemistry.org
The functionalized thioformamides derived from this compound are valuable intermediates for the synthesis of other important classes of compounds. For instance, they can be used in the synthesis of thiazoles, including benzothiazoles, through copper-catalyzed cyclization reactions. organic-chemistry.orgchem960.com
Table 1: Examples of Functionalized Derivatives Synthesized from this compound
| Starting Material | Reagent | Product | Application |
| Various Amines | This compound | Thioformamides | Intermediates for thiazole (B1198619) synthesis |
| 2-Alkyl or Aryl Substituted Acetonitrile | This compound, LDA, 2-Chloroacetonitrile | 4-Substituted 3-Amino-2-cyanothiophenes | Building blocks for thieno[3,2-d]pyrimidines |
Strategic Applications in Retrosynthetic Analysis for Complex Molecules
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com this compound and its derivatives can be key strategic elements in this process, particularly when the target molecule contains a thiocarbonyl or a sulfur-containing heterocyclic moiety.
When a complex molecule contains a thiophene (B33073) ring, for instance, a retrosynthetic disconnection might lead back to a functionalized thiophene that could be synthesized using this compound in a multi-component reaction, as described previously. nih.govscribd.com This simplifies the synthetic challenge by breaking down a complex ring system into acyclic or simpler cyclic precursors. deanfrancispress.com
The concept of a "synthon," an idealized fragment resulting from a disconnection, is central to retrosynthesis. egrassbcollege.ac.in this compound can be considered a synthetic equivalent for the thioformyl (B1219250) synthon (HCS+). This allows chemists to strategically plan for the introduction of a thioformyl group or a subsequent sulfur-containing ring system at a specific point in a synthetic sequence. The reliability and predictability of reactions involving this compound make it a valuable tool for designing robust and efficient synthetic routes to complex natural products and other target molecules. lkouniv.ac.inscripps.edu
Relevance in Synthesis of Biologically Significant Scaffolds
The development of new and diverse molecular scaffolds is a cornerstone of drug discovery and chemical biology. cam.ac.uknih.gov this compound plays a significant role in the synthesis of various biologically important scaffolds, particularly those containing sulfur.
Thiophenes and their fused derivatives, such as thienopyrimidines, are prominent examples. researchgate.net These scaffolds are present in a wide range of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scribd.com The one-pot synthesis of 3-amino-2-cyanothiophenes from this compound provides a direct entry to these important structures. nih.gov The resulting thiophene core can be readily elaborated into more complex, pharmaceutically relevant structures like thieno[3,2-d]pyrimidines. nih.govresearchgate.net
Furthermore, this compound is utilized in the synthesis of benzothiazoles, another privileged scaffold in medicinal chemistry. organic-chemistry.orgmdpi.com Benzothiazole derivatives have shown a broad spectrum of pharmacological activities. mdpi.com The ability to efficiently construct these and other heterocyclic systems underscores the importance of this compound as a building block for generating libraries of compounds with potential therapeutic value. cam.ac.uklead-discovery.de
Table 2: Biologically Significant Scaffolds Synthesized Using this compound
| Scaffold | Synthetic Method Involving this compound | Associated Biological Activities |
| Thiophenes | One-pot reaction with substituted acetonitriles and 2-chloroacetonitrile | Antimicrobial, Anti-inflammatory, Anticancer |
| Thieno[3,2-d]pyrimidines | Elaboration of 3-amino-2-cyanothiophene precursors | Various, including potential as kinase inhibitors |
| Benzothiazoles | Thioformylation of anilines followed by cyclization | Anticonvulsant, Anticancer, Antimicrobial |
Future Directions and Emerging Research Avenues for O Ethyl Thioformate
Exploration of Novel Catalytic Systems for Synthesis and Transformations
The synthesis and subsequent transformations of O-ethyl thioformate are ripe for innovation through the development of advanced catalytic systems. Current methodologies often rely on traditional acid catalysis, but the exploration of novel catalysts promises enhanced efficiency, selectivity, and sustainability.
Future research is trending towards the use of more sophisticated and recyclable catalysts. Heterogeneous catalysts, such as solid-supported acids, could simplify product purification and catalyst recovery. Inspired by developments in related orthoester chemistry, systems like zirconia-supported palladium hydroxide (B78521) (Pd(OH)₂/ZrO₂), which has been used for aryl ether synthesis from orthoesters, could be adapted for thioformate synthesis or its subsequent reactions. rsc.org Furthermore, the use of nano-sized metal catalysts, such as copper nanoparticles, has shown great promise in mediating complex organic transformations and could offer new pathways for this compound chemistry. researchgate.net The development of palladium-copper cocatalytic systems, already proven highly efficient for the direct arylation of heteroarenes, suggests potential for novel cross-coupling reactions involving this compound. researchgate.net
| Catalyst Type | Example | Application | Potential Advantage for this compound Chemistry | Reference |
|---|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Synthesis of this compound | High yield, established method | organic-chemistry.org |
| Heterogeneous Catalyst | Pd(OH)₂/ZrO₂ | Aryl ether synthesis from orthoesters | Improved catalyst recovery, potentially milder conditions | rsc.org |
| Bimetallic System | Pd/Cu Cocatalyst | Direct arylation of heterocycles | Enabling novel C-C and C-S bond formations | researchgate.net |
| Nanocatalyst | Nano-sized Copper | Three-component synthesis of thiazolidine-2,4-diones | High activity, potential for new multi-component reactions | researchgate.net |
Development of Advanced Spectroscopic Techniques for Enhanced Structural Elucidation
A precise understanding of a molecule's structure and dynamics is fundamental to controlling its reactivity. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, advanced techniques are emerging to provide unprecedented detail about this compound and related compounds.
Standard ¹H NMR and IR spectroscopy provide foundational data for this compound. In ¹H NMR, protons on the carbon adjacent to the sulfur atom typically appear in the 2.0-2.5 ppm region, while those on the carbon next to the ester oxygen are found further downfield around 3.7-4.1 ppm. orgchemboulder.comlibretexts.org IR spectra are characterized by a strong C=O stretching absorption. orgchemboulder.com
However, for a deeper structural analysis, particularly concerning conformational preferences and subtle electronic effects, more advanced methods are required. A prime example is the detailed rotational spectroscopic study conducted on the closely related S-methyl thioformate. aanda.orgnih.gov This research combined millimeter- and submillimeter-wave spectroscopy with sophisticated quantum mechanical models, such as the BELGI-Cs code, to perform a global analysis of its ground and torsionally excited states. aanda.org Such techniques could be applied to this compound to precisely determine its rotational constants, dipole moment, and the energy barrier to internal rotation of the ethyl group, providing a benchmark for computational models.
Other advanced techniques include:
Long-path in situ Fourier Transform Infrared (FTIR) Spectroscopy : This has been used to study the atmospheric chemistry of methyl thiolformate, demonstrating its utility for tracking reaction intermediates and products in complex gas-phase environments. acs.org
Spin-Trapping Electron Paramagnetic Resonance (ST-EPR) Spectroscopy : This technique was employed to detect and identify radical intermediates (thiyl and formyl radicals) generated during the photolysis of S-phenyl thioformate, offering mechanistic insights into its photoreactions. mdpi.com
The application of these advanced spectroscopic methods will be crucial for elucidating reaction mechanisms, understanding conformational landscapes, and exploring the photochemistry of this compound.
| Technique | Compound Type | Observed Feature | Approximate Region/Value | Reference |
|---|---|---|---|---|
| ¹H NMR | Thioesters/Ethers | Protons on C adjacent to S | 2.0 - 2.5 ppm | libretexts.org |
| ¹H NMR | Esters/Ethers | Protons on C adjacent to O | 3.4 - 4.5 ppm | libretexts.orglibretexts.org |
| IR Spectroscopy | Esters | C=O Stretch | 1715 - 1750 cm⁻¹ | orgchemboulder.com |
| Rotational Spectroscopy | S-methyl thioformate | Internal rotation barrier (V₃) | 127.48 cm⁻¹ | aanda.org |
Expansion of Synthetic Applications in Emerging Chemical Domains
While the use of this compound as a thioformylating agent for amines is its most recognized application, its synthetic utility is expanding into new areas of chemistry, including the synthesis of complex heterocycles and functional materials. organic-chemistry.orgthieme-connect.com
The established reactivity of this compound makes it a key building block for sulfur-containing molecules. Its reaction with various amines provides reliable access to a wide range of thioamides, which are important structural motifs in medicinal chemistry. researchgate.netthieme-connect.com
Emerging applications are leveraging this compound for more complex molecular architectures:
Heterocyclic Synthesis : It has been successfully employed in the one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes. researchgate.net These compounds are valuable intermediates that can be readily converted into pharmaceutically relevant scaffolds such as thieno[3,2-d]pyrimidines. researchgate.net It is also a key reactant in the synthesis of 4-thiazolecarboxylic acid esters, another important class of heterocycles. orgsyn.orgfabad.org.tr
Materials Science : The photochemistry of thioformates suggests potential applications in polymer and materials science. Research on S-phenyl thioformate has shown that it can act as a photoinitiator, generating thiyl radicals upon UV irradiation to trigger polymerization reactions. mdpi.com This opens an avenue for exploring this compound and its derivatives as photoinitiators for creating novel polymers and functional materials.
Atmospheric Chemistry : Related thioformate compounds, such as hydroperoxymethyl thioformate (HPMTF), have been identified as significant intermediates in the atmospheric oxidation of dimethyl sulfide (B99878). researchgate.netmdpi.com While the direct atmospheric role of this compound is not established, studying its reactions could provide valuable insights into the atmospheric fate of organosulfur compounds.
The versatility of the thioformyl (B1219250) group positions this compound as a valuable tool for chemists working in drug discovery, materials science, and environmental chemistry.
Integration of Computational Methodologies for Reaction Prediction and Optimization
Computational chemistry has become an indispensable tool for modern chemical research, offering the ability to predict reactivity, elucidate complex reaction mechanisms, and guide experimental design. The study of this compound is increasingly benefiting from the integration of these powerful theoretical methods.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. nih.gov For this compound, DFT calculations can be used to:
Optimize Synthesis : By modeling the reaction pathway for the synthesis of this compound, researchers can evaluate different catalysts and reaction conditions to predict those that will maximize yield and minimize byproducts. mun.ca
Predict Reactivity : Computational models can predict the outcome of reactions involving this compound. For example, a predictive model for the reactivity of covalent reactive groups with thiols was successfully developed by correlating DFT-calculated parameters with experimental kinetic data. chemrxiv.org
Elucidate Reaction Mechanisms : DFT can map out the potential energy surfaces of complex reactions, identifying transition states and intermediates. This is crucial for understanding the regioselectivity and stereoselectivity observed in reactions, such as the synthesis of thiazoles from this compound. nih.gov
Beyond DFT, higher-level computational methods are being used to tackle more complex problems. The absorption spectrum and photolytic behavior of hydroperoxymethyl thioformate (HPMTF) were predicted using advanced methods like Complete Active Space Perturbation Theory (CASPT2) and the Nuclear Ensemble Approach. mdpi.com Recently, a newly developed high-accuracy method was used to quantify the reaction kinetics of HPMTF with atmospheric radicals, demonstrating the predictive power of modern computational chemistry. researchgate.netnih.gov These same methodologies can be applied to this compound to predict its photochemical properties and its reactivity in various chemical environments. The synergy between computational prediction and experimental validation is essential for accelerating the discovery of new reactions and applications for this compound.
| Computational Method | Application | Key Finding/Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism of 1,3-dipolar cycloadditions | Predicted reaction regioselectivity, matching experimental results | nih.gov |
| DFT / B3LYP | Vibrational frequency analysis | Calculated IR and Raman spectra show good agreement with experimental data | researchgate.netorientjchem.org |
| CASPT2 / Nuclear Ensemble Approach | Prediction of absorption spectra (HPMTF) | Calculated photolytic behavior, questioning previous assumptions | mdpi.com |
| High-Accuracy Kinetics Methods | Reaction rates of HPMTF with radicals | Quantified reaction kinetics, revealing significant atmospheric pathways | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for O-ethyl thioformate, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is synthesized via condensation of triethyl orthoformate (TEOF) with H₂S under Brønsted acid catalysis (e.g., 98% H₂SO₄) at 2.1 bar pressure. Post-synthesis, purification involves washing with NaHCO₃ (aq) to remove residual acid and ethanol, followed by atmospheric distillation to isolate the product as a yellow oil (83% yield, 97% purity) . Key variables affecting yield include catalyst concentration, solvent-free conditions, and distillation efficiency.
Q. How can researchers characterize the purity and structural identity of this compound post-synthesis?
- Methodological Answer: Use spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for the thioformyl group (δ ~250-270 ppm for ¹³C-SCHO) and ethyl moiety (δ ~1.3 ppm for CH₃).
- GC-MS : Confirm molecular ion ([M⁺] = m/z 106) and fragmentation patterns.
- FT-IR : Detect C=S stretching (~1200 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer: It serves as a thioformylating agent for amines, enabling the synthesis of thioamides. For example, reacting with primary amines under inert conditions produces N-substituted thioformamides, which are intermediates in heterocyclic chemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence the E/Z conformational equilibrium of this compound?
- Methodological Answer: Low-temperature ¹H NMR studies reveal that electron-withdrawing groups (e.g., cyclopropyl) favor the E conformation due to reduced steric hindrance between the thioformyl oxygen and ethyl group. Free-energy barriers for E/Z interconversion are ~10-12 kcal/mol, determined via dynamic NMR at −52.4°C . Computational modeling (DFT) can further predict substituent effects on conformational stability.
Q. What experimental strategies resolve contradictions in reported yields for this compound synthesis?
- Methodological Answer: Discrepancies in yields (e.g., 83% vs. 95% assay yields) arise from differences in H₂S gas purity, catalyst efficiency, and distillation protocols. Researchers should:
- Standardize H₂S sourcing (e.g., use freshly generated gas).
- Optimize H₂SO₄ stoichiometry (1 mol% vs. excess).
- Compare yields using HPLC quantification vs. gravimetric methods .
Q. How can this compound’s reactivity be leveraged in multicomponent reactions for sulfur-containing heterocycles?
- Methodological Answer: In tandem with aldehydes and amines, this compound participates in Kabachnik-Fields-type reactions to form α-aminophosphonates. Key steps include:
- Thioformylation : Amine + this compound → Thioamide.
- Phosphonylation : Thioamide + dialkyl phosphite → Target heterocycle.
- Monitor reaction progress via ³¹P NMR to track phosphonate formation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

